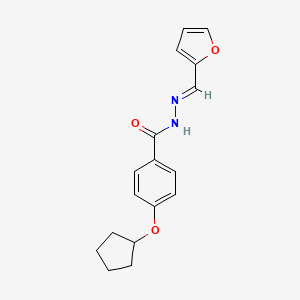
4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide, also known as CPFB, is a chemical compound that belongs to the class of hydrazones. It has been widely used in scientific research due to its potential therapeutic applications. CPFB has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用机制
The mechanism of action of 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide is not fully understood. However, it has been proposed that 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide induces apoptosis in cancer cells by activating the caspase cascade. It has been suggested that 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide exerts its anti-diabetic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.
Biochemical and Physiological Effects:
4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6. 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide has been shown to reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide has also been shown to exhibit low toxicity in vitro and in vivo. However, 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide has not been extensively studied in humans, which limits its potential therapeutic applications.
未来方向
There are several potential future directions for 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide research. One area of interest is the development of 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide derivatives with improved pharmacological properties. Another potential area of research is the investigation of 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide's potential therapeutic applications in humans. Additionally, further studies are needed to elucidate the mechanism of action of 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide and its effects on different signaling pathways.
合成方法
4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide can be synthesized by reacting 2-furylcarboxaldehyde with 4-(cyclopentyloxy)benzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The product is then purified by recrystallization to obtain pure 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide.
科学研究应用
4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-(cyclopentyloxy)-N'-(2-furylmethylene)benzohydrazide has been shown to exhibit anti-diabetic properties by reducing blood glucose levels.
属性
IUPAC Name |
4-cyclopentyloxy-N-[(E)-furan-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-17(19-18-12-16-6-3-11-21-16)13-7-9-15(10-8-13)22-14-4-1-2-5-14/h3,6-12,14H,1-2,4-5H2,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWIXLPTPNIJMP-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5831289.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)
![[4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)

![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)
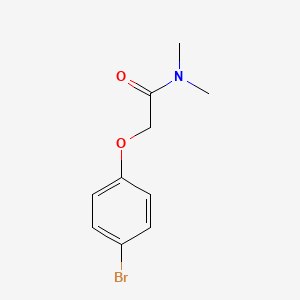
![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)
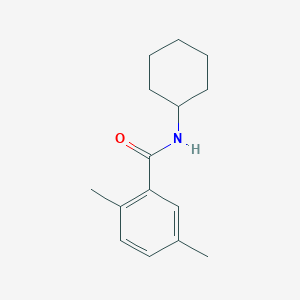
![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)

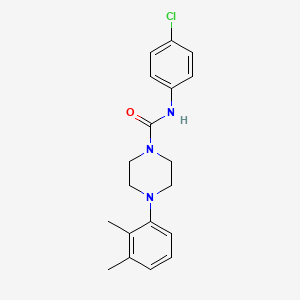
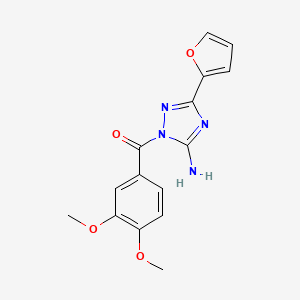
![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)